molecular formula C20H23FN2O3 B4507108 2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide

2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide

Cat. No.: B4507108
M. Wt: 358.4 g/mol
InChI Key: WZBYNNOLYDWNGO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.16927076 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation for Drug Synthesis

One significant application involves the chemoselective acetylation of aminophenols to create intermediates like N-(2-hydroxyphenyl)acetamide, which is crucial in synthesizing antimalarial drugs. This process utilizes immobilized lipase as a catalyst, exploring different acyl donors and optimizing various parameters such as solvent choice, temperature, and catalyst loading to improve yield and selectivity. Such methodologies are fundamental in developing efficient synthetic routes for pharmaceuticals (Magadum & Yadav, 2018).

Development of Novel Electrophilic Fluorinating Agents

Research on N-halogeno compounds has led to the creation of potent electrophilic fluorinating agents like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which showcases selective fluorination capabilities under mild conditions. Such compounds are pivotal in synthesizing fluorinated analogs of pharmaceuticals, enhancing their pharmacokinetic properties and biological activity (Banks, Besheesh, & Tsiliopoulos, 1996).

Synthesis of Acetamide Derivatives with Potential Therapeutic Applications

The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides have been explored, demonstrating the broad applicability of such compounds in medicinal chemistry. These novel compounds, synthesized from primary compounds like 3-fluoro-4-cyanophenol, underline the importance of acetamide derivatives in developing new therapeutic agents (Man-li, 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A noteworthy application is the development of 2-(substituted phenoxy) Acetamide derivatives, displaying significant anticancer, anti-inflammatory, and analgesic activities. These derivatives have been evaluated against various cancer cell lines and in models of inflammation and pain, highlighting their potential as multifunctional therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Gastrokinetic Activity Enhancement

Another critical application is the synthesis and evaluation of benzamide derivatives with enhanced gastrokinetic activity. Compounds such as 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related analogs have been developed to improve gastrointestinal motility without the adverse effects associated with dopamine D2 receptor antagonism, offering potential improvements over existing treatments (Kato et al., 1991).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(4-morpholin-4-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-15(22-20(24)14-26-19-8-4-17(21)5-9-19)16-2-6-18(7-3-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBYNNOLYDWNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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